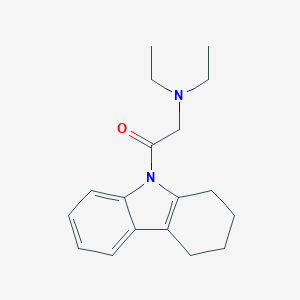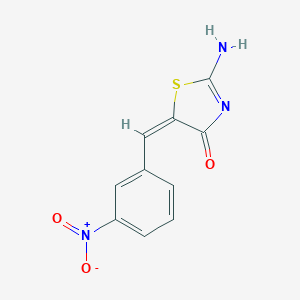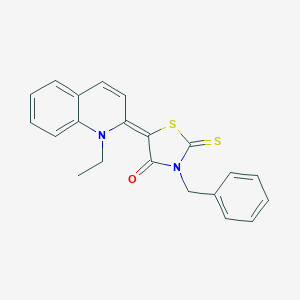![molecular formula C19H17BrN4O3S B249919 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 5251-36-5](/img/structure/B249919.png)
4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide, also known as BDP-9066, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide-based inhibitors that have been shown to have a wide range of biological activities.
作用机制
The mechanism of action of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide involves the inhibition of various enzymes such as CK2, COX-2, and GSK-3β. CK2 is a serine/threonine protein kinase that is involved in cell proliferation and survival. COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. GSK-3β is a serine/threonine protein kinase that is involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. By inhibiting these enzymes, 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide can modulate various cellular processes and have therapeutic effects.
Biochemical and Physiological Effects
4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammatory cells, 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In animal models of neurodegenerative diseases, 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to improve cognitive function, reduce neuronal damage, and decrease neuroinflammation.
实验室实验的优点和局限性
One of the advantages of using 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide in lab experiments is its specificity towards the targeted enzymes such as CK2, COX-2, and GSK-3β. This specificity allows for a more precise modulation of cellular processes and reduces the risk of off-target effects. Another advantage is the availability of various assays and animal models that have been developed to study the effects of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide. However, one of the limitations of using 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide. One direction is the development of more potent and selective inhibitors of CK2, COX-2, and GSK-3β based on the structure of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide. Another direction is the investigation of the effects of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide in combination with other drugs or therapies in various diseases. Additionally, the development of new delivery methods that can improve the solubility and bioavailability of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide can also be explored. Finally, the study of the pharmacokinetics and pharmacodynamics of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide in humans can provide valuable information for its potential clinical applications.
合成方法
The synthesis of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide involves the reaction of 4-bromo-N-(4-aminophenyl)benzamide with 4,6-dimethyl-2-aminopyrimidine-5-sulfonamide in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a base such as triethylamine (TEA). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide.
科学研究应用
4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to have potential applications in various scientific research areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in cell proliferation and survival. 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In neurodegenerative diseases, 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to have neuroprotective effects by inhibiting the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of Alzheimer's disease.
属性
CAS 编号 |
5251-36-5 |
|---|---|
产品名称 |
4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
分子式 |
C19H17BrN4O3S |
分子量 |
461.3 g/mol |
IUPAC 名称 |
4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C19H17BrN4O3S/c1-12-11-13(2)22-19(21-12)24-28(26,27)17-9-7-16(8-10-17)23-18(25)14-3-5-15(20)6-4-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24) |
InChI 键 |
LOPQQMXYHVWKSR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C |
规范 SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)



![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)


![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)
![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)
![N-[4-acetyl-5-({[5-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)-1-naphthyl]sulfonyl}methyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B249873.png)

